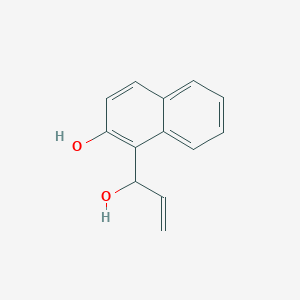
1-(1-Hydroxyallyl)naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Hydroxyallyl)naphthalen-2-ol is an organic compound that belongs to the class of naphthols It is characterized by the presence of a hydroxyl group attached to an allyl group, which is further connected to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Hydroxyallyl)naphthalen-2-ol can be synthesized through several methods. One common approach involves the hydroxylative dearomatization of 2-naphthols using oxaziridines as oxidants. This method is known for its high yield and enantioselectivity . Another method involves the use of bromodimethylsulfonium bromide (BDMS) to cleave C–S bonds in naphthalene-2-ol sulfides, followed by reaction with water to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroxylative dearomatization processes. These processes are optimized for high efficiency and selectivity, often employing complex catalysts and phase-transfer catalysts under basic conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Hydroxyallyl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidants include oxaziridines and hypervalent iodine compounds.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include quinones, reduced naphthols, and substituted naphthalenes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(1-Hydroxyallyl)naphthalen-2-ol has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(1-Hydroxyallyl)naphthalen-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparaison Avec Des Composés Similaires
2-Hydroxynaphthalene: Similar in structure but lacks the allyl group, leading to different reactivity and applications.
1-Naphthol: Another naphthol derivative with different substitution patterns and properties.
Uniqueness: Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C13H12O2 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
1-(1-hydroxyprop-2-enyl)naphthalen-2-ol |
InChI |
InChI=1S/C13H12O2/c1-2-11(14)13-10-6-4-3-5-9(10)7-8-12(13)15/h2-8,11,14-15H,1H2 |
Clé InChI |
BFLJNVAQELSQCQ-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C1=C(C=CC2=CC=CC=C21)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















